molecular formula C11H12Cl2N2O2 B8386584 2,4-Dichloro-1-(2-methoxy-ethoxymethyl)-1H-benzoimidazole

2,4-Dichloro-1-(2-methoxy-ethoxymethyl)-1H-benzoimidazole

Cat. No.: B8386584
M. Wt: 275.13 g/mol
InChI Key: YFHMKXNVRGEUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-(2-methoxy-ethoxymethyl)-1H-benzoimidazole is a useful research compound. Its molecular formula is C11H12Cl2N2O2 and its molecular weight is 275.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

2,4-dichloro-1-(2-methoxyethoxymethyl)benzimidazole

InChI

InChI=1S/C11H12Cl2N2O2/c1-16-5-6-17-7-15-9-4-2-3-8(12)10(9)14-11(15)13/h2-4H,5-7H2,1H3

InChI Key

YFHMKXNVRGEUCE-UHFFFAOYSA-N

Canonical SMILES

COCCOCN1C2=C(C(=CC=C2)Cl)N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2,4-dichloro-1H-benzoimidazole (0.550 g, 2.94 mmol) and THF (15 mL) was added DIPEA (1.54 mL, 8.82 mmol) followed by 1-chloromethoxy-2-methoxy-ethane (0.550 g, 4.41 mmol) at 23° C. After stirring for 18 h, EtOAc (100 mL) was added. The organic layer was washed with saturated aqueous NaHCO3 (30 mL) and brine (30 mL). The organic layers were combined, dried, filtered, and concentrated under reduced pressure. The residue was purified (FCC) (10-50% EtOAc/hexanes to yield the titled compound as a mixture of regioisomers (0.660 g, 82%). MS (ESI/CI): mass calcd. for C11H12Cl2N2O2, 274.0; m/z found, 275.1 [M+H]+. 1H NMR (500 MHz, CDCl3): 7.61 (dd, J=8.0, 1.0 Hz, 1H), 7.41 (dd, J=8.1, 0.9 Hz, 1H), 7.33 (dd, J=7.9, 1.0 Hz, 1H), 7.31-7.20 (m, 3H), 5.98 (s, 2H), 5.66 (s, 2H), 3.76-3.69 (m, 2H), 3.67-3.60 (m, 2H), 3.55-3.46 (m, 4H), 3.37 (s, 3H), 3.36 (s, 3H).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.54 mL
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.